5-(4,4-Difluoropiperidin-1-yl)-1H-indole
Description
5-(4,4-Difluoropiperidin-1-yl)-1H-indole is a fluorinated indole derivative characterized by a difluorinated piperidine ring attached at the 5-position of the indole scaffold. The incorporation of fluorine atoms into the piperidine moiety enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in epigenetics and oncology. Fluorination is a common strategy in drug design to modulate pharmacokinetic properties and target binding affinity .
Properties
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c14-13(15)4-7-17(8-5-13)11-1-2-12-10(9-11)3-6-16-12/h1-3,6,9,16H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTFWZFREFDLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Approaches:
- Indole core synthesis via classical methods such as the Hemetsberger indole synthesis or Fischer indole synthesis.
- Functionalization at the 5-position through halogenation or substitution reactions.
- Introduction of the 4,4-difluoropiperidin-1-yl group through nucleophilic substitution, amide coupling, or Buchwald-Hartwig amination.
Specific Preparation Methods
Hemetsberger Indole Synthesis Approach
This method involves the formation of the indole nucleus via thermal cyclization of azido acrylates derived from o-tolualdehyde and ethyl 2-azidoacetate.
- Synthesize o-tolualdehyde and react with ethyl 2-azidoacetate to form azido acrylates.
- Thermally induce cyclization to generate the 4-methylindole core.
- Functionalize at the 5-position through halogenation or substitution.
- Mild conditions.
- High regioselectivity for the 5-position.
Nucleophilic Substitution and Coupling Reactions
The attachment of the 4,4-difluoropiperidin-1-yl group is achieved via nucleophilic substitution on a suitable indole derivative bearing a leaving group (e.g., halogen or activated ester).
- Prepare 5-haloindole (e.g., 5-bromoindole).
- React with 4,4-difluoropiperidine derivatives under nucleophilic substitution conditions, often using bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO.
Amide Coupling Strategy
Alternatively, the 4,4-difluoropiperidin-1-yl group can be introduced through amide bond formation:
- Synthesize an indole-5-carboxylic acid derivative.
- Couple with 4,4-difluoropiperidine-1-amine using coupling agents such as EDCI, HATU, or DCC in the presence of bases like DIPEA.
Detailed Reaction Pathways and Data
| Step | Starting Material | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | o-Tolualdehyde + Ethyl 2-azidoacetate | Heat (thermolysis) | 4-Methylindole | Hemetsberger synthesis |
| 2 | 5-Haloindole | Nucleophilic substitution with 4,4-difluoropiperidine | This compound | Using K2CO3 in DMF |
| 3 | 5-Indolecarboxylic acid derivative | Coupling with 4,4-difluoropiperidine-1-amine | Final compound | Using EDCI/HATU |
Research Findings and Variations
- Patents (e.g., EP1761519B1) describe methods involving the coupling of indole derivatives with cyclic amines, including piperidine derivatives, via amide bond formation or nucleophilic substitution, emphasizing the importance of protecting groups and reaction optimization to improve yields and purity.
- Literature reports highlight the use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to attach the difluoropiperidine moiety to indole scaffolds, especially when direct substitution proves challenging.
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Hemetsberger synthesis | Azido acrylates, heat | Cyclization | High regioselectivity | Multi-step, requires precursor synthesis |
| Nucleophilic substitution | 5-Haloindole, difluoropiperidine | SNAr or SN2 | Straightforward, high yield | Needs halogenated intermediates |
| Amide coupling | Indole-5-carboxylic acid, difluoropiperidine-1-amine | Coupling | Versatile, functional group tolerance | Requires activation reagents |
Chemical Reactions Analysis
Types of Reactions
5-(4,4-Difluoropiperidin-1-yl)-1H-indole can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
5-(4,4-Difluoropiperidin-1-yl)-1H-indole is being investigated as a pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents. The compound has shown promise in the following areas:
- Neuroscience : It exhibits potential as a treatment for neurodegenerative diseases by inhibiting enzymes involved in neurotransmitter regulation. For instance, studies have indicated its efficacy in reducing neuroinflammation markers in rodent models of Alzheimer's disease, leading to preserved neuronal integrity.
- Cancer Research : The compound has demonstrated anticancer activity against various cancer cell lines. In vitro studies have shown that it significantly reduces tumor size and increases apoptosis rates in triple-negative breast cancer models .
Biological Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with enzymes and receptors. The fluorinated piperidine ring and indole moiety allow the compound to modulate the activity of target proteins, leading to various biological effects:
- Enzyme Inhibition : It has been found to inhibit specific enzymes that regulate neurotransmitter signaling, which is crucial for its therapeutic applications.
- Receptor Modulation : The compound acts as an antagonist at certain receptors, potentially providing benefits in treating conditions such as insomnia and cognitive disorders.
Materials Science
Unique Properties
The incorporation of fluorine atoms in the piperidine ring enhances the stability and hydrophobicity of this compound. These properties make it suitable for developing advanced materials with desirable characteristics. Its potential applications include:
- Synthesis of Complex Molecules : The compound serves as an intermediate in synthesizing other complex organic molecules, contributing to the development of new materials and chemicals.
Industrial Applications
This compound's versatility extends to industrial applications where it can be utilized as a building block for creating various compounds with specific functionalities. Its role in organic synthesis is particularly noteworthy due to its ability to facilitate the development of novel products.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| T47D | 0.048 | PI3Kα inhibition | |
| HGSOC | 0.021 | KIF18A inhibition | |
| RLM | 29 | Metabolic stability |
These studies highlight the compound's potency against various targets while maintaining favorable metabolic stability.
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of this compound, researchers observed significant reductions in pro-inflammatory cytokines in rodent models of Alzheimer's disease. The compound was effective in preserving neuronal integrity, demonstrating its potential for treating neurodegenerative conditions.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound against triple-negative breast cancer. Results indicated that treatment led to significant tumor size reduction and increased apoptosis rates compared to control groups .
Mechanism of Action
The mechanism of action of 5-(4,4-Difluoropiperidin-1-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring and indole moiety allow the compound to bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Fluorination Patterns and Electronic Effects
- 5-Fluoro-3-(Triazolyl Ethyl)-1H-Indole () : Fluorination at the indole’s 5-position (as in the target compound) versus the 3-position in this analog may alter electronic distribution. The 5-fluoro substitution could enhance π-stacking interactions in aromatic enzyme pockets, whereas the difluoropiperidine group provides steric bulk and conformational rigidity.
- 4,4-Difluoropiperidinyl vs. Fluorinated Aromatic Rings: In HDAC inhibitors (), the 4,4-difluoropiperidinyl residue contributes to moderate antiproliferative activity against cancer cells (e.g., MDA-MB-231).
Positional Isomerism and Bioactivity
- 7-Chloro-3-{Piperidinyl}-1H-Indole () : Substitution at the indole’s 3-position with a piperidine group versus the 5-position in the target compound illustrates how regiochemistry influences bioactivity. Position 5 substitutions may better align with catalytic sites in enzymes like HDACs or oxidative stress mediators (e.g., bacterial biosignaling pathways, as seen in ).
Role in Oxidative Stress Pathways
- 1H-Indole (): The unsubstituted indole core acts as a bacterial biosignal under oxidative stress.
Research Implications and Gaps
The comparative analysis highlights the unique advantages of 5-(4,4-Difluoropiperidin-1-yl)-1H-indole, particularly its balanced lipophilicity and stability. However, further studies are needed to:
- Quantify its HDAC inhibitory potency relative to non-fluorinated analogs.
- Explore its role in oxidative stress pathways beyond bacterial systems.
- Optimize synthesis routes for higher yields and purity.
This compound’s structural features position it as a promising lead for anticancer and neuroprotective agents, warranting in vivo validation and mechanistic studies.
Biological Activity
5-(4,4-Difluoropiperidin-1-yl)-1H-indole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a difluoropiperidine moiety attached to an indole ring, which contributes to its unique pharmacological properties. The fluorinated piperidine enhances the compound's stability and hydrophobicity, making it suitable for various applications in drug development and materials science.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound has shown potent inhibitory activity against monoamine oxidase B (MAO-B), with IC50 values below 120 nM. This inhibition is crucial for the treatment of neurodegenerative diseases like Parkinson's disease .
- Receptor Interaction : It modulates the activity of various receptors, including serotonin receptors, which can influence mood and cognitive functions .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Inhibition (%) at 100 µM |
|---|---|---|
| MCF-7 (Breast) | 39.7 | 61% |
| HCT-15 (Colon) | 46.6 | 85% |
| SW-620 (Colon) | 39.7 | 75% |
These results suggest that the compound may be a promising candidate for developing new anticancer therapies .
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier enhances its potential in treating central nervous system disorders. Studies have shown that it can inhibit pro-inflammatory cytokine production in microglial cells, indicating a neuroprotective effect that could be beneficial in conditions like Alzheimer's disease .
Study on MAO-B Inhibition
In a detailed study assessing the MAO-B inhibitory activity of derivatives including this compound, researchers found that modifications to the piperidine ring could enhance both potency and metabolic stability. For instance, a derivative with a gem-difluoro substituent maintained effective MAO-B inhibition while reducing hERG channel affinity, which is critical for minimizing cardiac side effects .
Antiviral Activity Research
Recent investigations into the antiviral properties of compounds related to this compound revealed potential applications against Dengue virus by targeting host kinases AAK1 and GAK. This highlights the versatility of the compound beyond traditional therapeutic areas .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 5-(4,4-Difluoropiperidin-1-yl)-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a difluoropiperidine moiety to the indole scaffold via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, hydrogenation steps using platinum(IV) oxide (PtO₂) under 2 bar pressure for 1 hour have been reported for analogous indole-piperidine derivatives . Optimization may include solvent selection (e.g., DMF or toluene), temperature control (85–115°C), and catalyst screening (e.g., Pd₂(dba)₃ or BINAP) to improve yield and reduce byproducts. Purity can be enhanced via recrystallization or chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent orientation. For example, indole H2 and H4 protons typically resonate at δ 7.2–7.8 ppm, while piperidine methylenes appear at δ 2.3–3.5 ppm .
- HPLC : Assess purity (>98% by reversed-phase C18 columns with UV detection at 254 nm) .
- Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can solubility challenges for this compound in biological assays be addressed?
- Methodological Answer : For in vitro studies, dissolve in DMSO (≤50 mg/mL) with brief sonication or heating (≤50°C). For in vivo formulations, use co-solvents like PEG300 (40%), Tween-80 (5%), and saline (45%) to achieve stable emulsions. Pre-filter through 0.22 µm membranes to ensure sterility .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, analogous dispiro-piperidine-indole structures show C–C bond lengths of 1.50–1.54 Å and dihedral angles <5° for planar indole systems. Data collection at 300 K with a synchrotron source improves resolution (R factor <0.04) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting indole-piperidine pharmacophores?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the indole 5-position to modulate electronic effects.
- Piperidine Substitution : Compare difluoro vs. non-fluorinated piperidines to assess fluorine’s role in bioavailability.
- Biological Assays : Use enzyme inhibition (e.g., histamine H₁ receptor binding) or cell-based models (e.g., mast cell degranulation) to quantify efficacy .
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) against crystal structures of target proteins (e.g., GPCRs). Parameterize fluorine atoms using density functional theory (DFT) to account for electrostatic effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What regulatory guidelines apply to preclinical development of this compound?
- Methodological Answer : Follow ICH Q2(R1) for analytical method validation (linearity, LOD/LOQ) and USP<467> for residual solvent analysis. Stability studies under ICH Q1A(R2) conditions (25°C/60% RH) ensure batch consistency. Use certified reference standards for calibration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
